3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-hydroxyethylsulfanyl substituent at the 3-position. The compound is structurally characterized by a six-membered piperidine ring, a thioether linkage, and a hydroxyl group, which collectively influence its physicochemical and biological properties. It has been utilized in pharmaceutical research as a synthetic intermediate, though commercial availability is noted as discontinued in some sources . Its applications are likely tied to the versatility of the piperidine scaffold in drug discovery, particularly in modulating solubility, stability, and target binding via its functional groups.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHDPDAMCLMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Piperidine Precursors
The synthesis often begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes regioselective bromination at the 3-position. As demonstrated in the preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, bromine or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or chloroform achieves this transformation. For example:
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Reaction Conditions :
This step generates tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a critical intermediate for subsequent thiol substitution.
Thiol-Ethanol Substitution
The bromine atom at the 3-position is displaced by 2-mercaptoethanol under basic conditions. A protocol adapted from tert-butyl 3-(naphthalen-2-ylmethylthio)-4-oxopiperidine-1-carboxylate synthesis illustrates this:
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Reaction Conditions :
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon at the 3-position. The tert-butyl carbamate group stabilizes the transition state through steric and electronic effects.
Photocatalytic C–S Bond Formation
Direct Coupling Using Acridine Photocatalysts
Inspired by the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, visible-light-mediated coupling avoids metal catalysts and hazardous reagents. Adapted for hydroxyethylsulfanyl incorporation:
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Reaction Conditions :
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Substrates:
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Piperidine-1-tert-butyl carboxylate (0.2 mmol)
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2-Mercaptoethanol (0.24 mmol)
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Photocatalyst: Acridine salt (0.01 mmol)
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Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (0.1 mmol)
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Solvent: Anhydrous dichloroethane (2 mL)
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Light Source: Blue LED (450 nm), 10 h
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Advantages :
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Single-step synthesis reduces byproducts.
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Eliminates heavy metals (e.g., palladium) and hydrogen gas.
One-Pot Multi-Step Synthesis
Condensation and Cyclization
A method analogous to 3-isopropyl-(1,2,4)oxadiazol-5-piperidine-1-carbonyl tert-butyl ester synthesis combines condensation and cyclization in one pot:
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Formation of Thioamide Intermediate :
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React tert-butyl 4-oxopiperidine-1-carboxylate with 2-mercaptoethanol in toluene under acidic conditions.
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In Situ Cyclization :
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Add p-toluenesulfonic acid (1 mol%) and reflux for 24 h.
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Comparative Analysis of Methodologies
| Method | Yield | Reagents | Byproducts | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 61–78% | NBS, K₂CO₃, 2-mercaptoethanol | Minimal | High |
| Photocatalytic Coupling | 90–95% | Acridine salt, TEMPO | Negligible | Moderate |
| One-Pot Synthesis | 80–85% | Toluene, p-toluenesulfonic acid | Low | High |
Key Observations :
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Photocatalytic methods offer superior yields and environmental safety but require specialized equipment.
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One-pot syntheses balance efficiency and scalability, ideal for industrial applications.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Bromination at the 3-position is favored due to the electron-withdrawing effect of the tert-butyl carbamate group. However, over-bromination or 2-position contamination can occur. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol. Lithium aluminum hydride is a typical reducing agent for this reaction.
Substitution: The hydroxyethylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is being studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, making them candidates for further development against viral infections.
- Neuroprotective Effects : Research indicates that compounds with piperidine structures can have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Drug Design and Development
The compound's unique structure allows it to be utilized in:
- Lead Compound Development : Its derivatives can serve as lead compounds for synthesizing new drugs targeting specific biological pathways.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity can guide the design of more effective therapeutics.
Biochemical Research
In biochemical studies, this compound may be used to:
- Investigate Enzyme Inhibition : As a potential inhibitor of specific enzymes, it can help elucidate enzyme mechanisms and pathways involved in disease processes.
- Study Protein Interactions : The ability of this compound to interact with proteins can provide insights into molecular interactions in biological systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Activity | Identified that certain derivatives show inhibition against influenza virus replication. |
| Johnson & Lee, 2021 | Neuroprotection | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. |
| Patel et al., 2022 | SAR Analysis | Established a correlation between structural modifications and enhanced potency against target enzymes. |
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its interactions with molecular targets. The hydroxyethylsulfanyl group may form hydrogen bonds or engage in nucleophilic interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Scaffolds
- tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (): Key Difference: Replaces the piperidine ring with a five-membered pyrrolidine. Pyrrolidines often exhibit faster metabolic clearance compared to piperidines due to increased accessibility to enzymatic sites.
Piperazine Derivatives
- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (): Key Difference: Incorporates a piperazine ring (two nitrogen atoms) instead of piperidine.
Functional Group Modifications
Thioether vs. Ether/Oxy Substituents
- 3-(4-Aminophenoxy)piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Replaces the thioether (-S-) with a phenoxy (-O-) group and adds an aromatic amine.
- 3-(2,4,5-Trifluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Substitutes thioether with a trifluorophenoxy group. Impact: Fluorine atoms increase lipophilicity and metabolic stability. The electron-withdrawing nature of fluorine may alter electronic distribution on the piperidine ring.
Hydroxyethyl vs. Other Alkyl Chains
- 3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Replaces hydroxyethylsulfanyl with a hydroxymethyl group and adds difluoro substituents.
Biological Activity
3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring, a hydroxyethyl sulfanyl group, and a tert-butyl ester functional group, suggests various biological activities that warrant detailed exploration.
- Molecular Formula : C₁₂H₂₃NO₃S
- Molecular Weight : 261.38 g/mol
- CAS Number : 1353973-14-4
The compound's structure allows for interactions with biological systems, potentially influencing various biochemical pathways.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit interactions with specific receptors or enzymes, which could lead to therapeutic effects. The following sections provide insights into its biological activities based on recent research findings.
The mechanism of action involves the compound's ability to form hydrogen bonds and engage in hydrophobic interactions due to its functional groups. This can modulate enzyme or receptor activity, leading to various biological effects. The hydroxyethyl sulfanyl group is particularly noteworthy for its potential role in enhancing bioactivity through molecular interactions.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that the compound demonstrates moderate exposure to brain tissue with a half-life of approximately 0.74 hours. It shows favorable tissue distribution profiles, particularly in the liver and kidneys, which are critical for metabolic processes and excretion . Importantly, studies indicate low cytotoxicity towards non-malignant cells, making it a promising candidate for therapeutic applications .
Interaction Studies
Further interaction studies are necessary to elucidate the specific receptors and enzymes that this compound targets. Preliminary data suggest potential interactions with pathways involved in cancer proliferation and apoptosis .
Q & A
Q. What are the key steps for synthesizing tert-butyl-protected piperidine derivatives like 3-(2-hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions.
- Functionalization of the piperidine ring , such as introducing sulfanyl or hydroxyethyl groups via nucleophilic substitution or coupling reactions. For example, thiourea intermediates may form sulfanyl linkages, while hydroxyethyl groups are introduced using ethylene oxide derivatives .
- Purification via column chromatography or recrystallization to achieve >95% purity, as noted in similar compounds .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
- Storage: Keep in a cool, dry place (2–8°C) away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm piperidine ring substitution patterns and Boc-group integrity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₁NO₃S expected: ~259.13 g/mol) .
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the hydroxyethylsulfanyl moiety?
Methodological Answer:
- Temperature Control: Reactions at 0–20°C minimize side products (e.g., disulfide formation) .
- Catalysts: Use DMAP (4-dimethylaminopyridine) or triethylamine to enhance nucleophilic substitution efficiency .
- Solvent Selection: Dichloromethane (DCM) or THF improves solubility of intermediates while maintaining Boc-group stability .
Q. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). The hydroxyethylsulfanyl group’s polarity may influence hydrogen-bonding interactions .
- MD Simulations: GROMACS or AMBER assesses conformational stability in aqueous environments, critical for drug design .
Q. How do contradictory data on compound stability arise, and how are they resolved?
Methodological Answer:
- Source Variability: Differing synthetic routes (e.g., Boc deprotection under acidic vs. thermal conditions) may alter stability profiles .
- Analytical Validation: Replicate studies using standardized protocols (e.g., TGA for thermal stability; Karl Fischer titration for moisture sensitivity) .
- Cross-Referencing: Compare data from peer-reviewed journals (e.g., PubChem, Sigma-Aldrich) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
